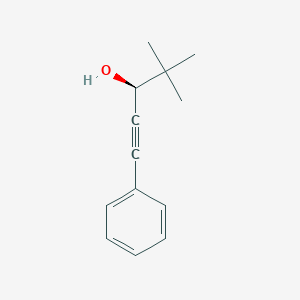
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is an organic compound with a unique structure characterized by a phenyl group attached to a pentynol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a phenylacetylene to a ketone, followed by reduction to form the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of 4,4-Dimethyl-1-phenylpent-1-yn-3-one.
Reduction: Formation of 4,4-Dimethyl-1-phenylpentane.
Substitution: Formation of brominated phenyl derivatives.
科学研究应用
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 4,4-Dimethyl-1-phenylbut-1-yn-3-ol
- 4,4-Dimethyl-1-phenylhex-1-yn-3-ol
Uniqueness
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is unique due to its specific stereochemistry and the presence of both alkyne and alcohol functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
195516-81-5 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
(3S)-4,4-dimethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3/t12-/m1/s1 |
InChI 键 |
FGMAZQOESWZPBV-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C#CC1=CC=CC=C1)O |
规范 SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)

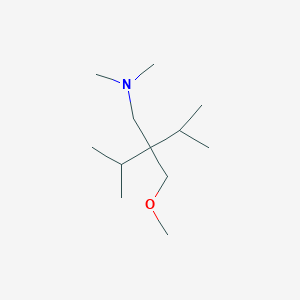
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
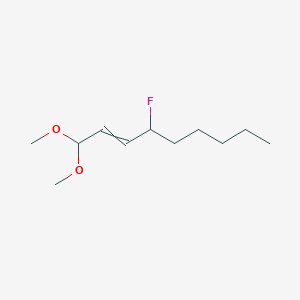

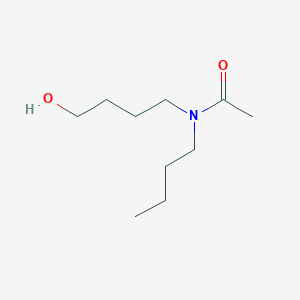
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)
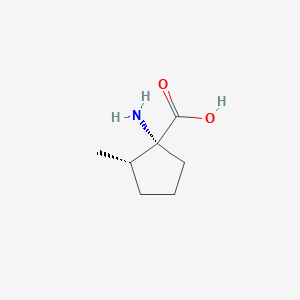
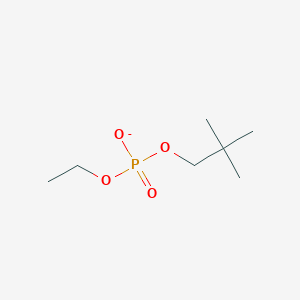
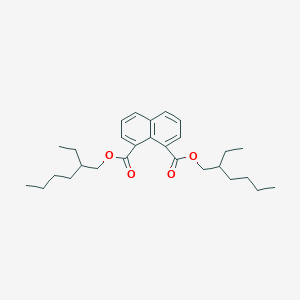
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
